molecular formula C6H12N2 B12970046 2-(Propylamino)propanenitrile

2-(Propylamino)propanenitrile

Cat. No.: B12970046
M. Wt: 112.17 g/mol
InChI Key: YLKVFUGRWQHSBV-UHFFFAOYSA-N
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Description

2-(Propylamino)propanenitrile is an organic compound with the molecular formula C6H12N2 It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a propylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Propylamino)propanenitrile can be synthesized through several methods:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenoalkane with sodium or potassium cyanide in ethanol.

    Dehydration of Amides: Another method involves the dehydration of primary amides using dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of acrylonitrile in the presence of catalysts such as copper phosphate, rhodium, or Raney nickel .

Chemical Reactions Analysis

Types of Reactions

2-(Propylamino)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride (DIBAL-H)

    Hydrolysis Agents: Dilute acids (HCl, H2SO4) or bases (NaOH, KOH)

    Grignard Reagents: Organomagnesium halides (RMgX)

Major Products Formed

    Primary Amines: Formed through reduction reactions

    Carboxylic Acids: Formed through hydrolysis reactions

    Ketones: Formed through addition reactions with Grignard reagents

Mechanism of Action

The mechanism of action of 2-(Propylamino)propanenitrile involves its interaction with molecular targets and pathways. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of various intermediates. These intermediates can further react with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

2-(Propylamino)propanenitrile can be compared with other nitrile compounds such as:

Uniqueness

This compound is unique due to its propylamino group, which imparts distinct chemical properties and potential biological activities compared to other nitriles.

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

2-(propylamino)propanenitrile

InChI

InChI=1S/C6H12N2/c1-3-4-8-6(2)5-7/h6,8H,3-4H2,1-2H3

InChI Key

YLKVFUGRWQHSBV-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C#N

Origin of Product

United States

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